molecular formula C15H20N2O2S B7586540 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea

1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea

Cat. No. B7586540
M. Wt: 292.4 g/mol
InChI Key: RXOFANUOKGMTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea is a synthetic compound with potential applications in scientific research. This compound has gained attention due to its unique chemical properties and potential uses in various fields of research. In

Mechanism of Action

The exact mechanism of action of 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the brain and body. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, it has been found to activate certain receptors in the brain that are involved in neuroprotection and anti-inflammatory responses.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea has been found to have several biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, it has been shown to have antioxidant activity, which can help protect cells from oxidative damage. It has also been found to modulate the levels of certain neurotransmitters in the brain, including dopamine and serotonin, which can affect mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea in lab experiments is its unique chemical structure, which allows for the exploration of its potential therapeutic effects in various fields of research. Additionally, its relatively low toxicity and high solubility in water make it a suitable candidate for in vitro and in vivo studies. However, one limitation of using this compound in lab experiments is the lack of knowledge about its long-term effects and potential side effects.

Future Directions

There are several future directions for research on 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea. One potential direction is to further explore its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea involves the reaction of 2-methylthiocyclopentanone with 2-amino-3-hydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction leads to the formation of 2-(2-methylsulfanyl-1-oxocyclopentyl)benzoic acid, which is then treated with a carbodiimide reagent to form the corresponding urea derivative.

Scientific Research Applications

1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been found to have anti-inflammatory properties, which could lead to its use in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-20-14-8-4-6-11(14)16-15(18)17-12-9-19-13-7-3-2-5-10(12)13/h2-3,5,7,11-12,14H,4,6,8-9H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOFANUOKGMTBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCC1NC(=O)NC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea

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